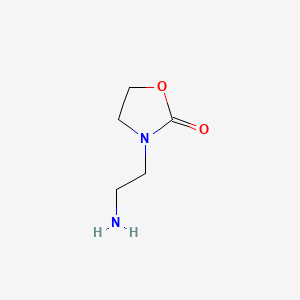

3-(2-Aminoethyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBLPXDQGFMAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Aminoethyl 1,3 Oxazolidin 2 One

Pioneering Synthetic Routes and Mechanistic Insights

The foundational methods for constructing the 3-(2-Aminoethyl)-1,3-oxazolidin-2-one scaffold rely on classical cyclization and functionalization reactions. These routes established the fundamental chemistry for creating the core oxazolidinone ring and attaching the crucial aminoethyl side chain.

Cyclization Strategies Involving Carbonyl Activation and Amine Coupling

The formation of the 1,3-oxazolidin-2-one ring is a key synthetic step, typically achieved through the intramolecular cyclization of a precursor that contains both an alcohol and an amine functionality. This process involves the reaction of a β-amino alcohol with a suitable carbonylating agent. The general mechanism involves the activation of the carbonyl source, followed by sequential or concerted nucleophilic attack by the hydroxyl and amino groups of the amino alcohol, leading to the formation of the five-membered ring.

Pioneering methods employed highly reactive and often hazardous carbonylating agents like phosgene (B1210022) or its derivatives (e.g., triphosgene, chloroformates). scilit.comnih.govmdpi.commdpi.com For instance, enantiomerically pure oxazolidinones can be synthesized in high yields from aziridine-2-methanols via intramolecular cyclization using phosgene. scilit.com Another common approach involves the reaction of β-amino alcohols with diethyl carbonate, often catalyzed by a base such as sodium methoxide (B1231860). mdpi.com More contemporary but mechanistically similar approaches utilize reagents like N,N'-Carbonyldiimidazole (CDI) or urea (B33335), which serve as safer alternatives to phosgene for mediating the cyclization of amino alcohols. organic-chemistry.orgacs.org Microwave irradiation has been shown to accelerate the reaction between urea and ethanolamine (B43304) reagents, demonstrating a modern improvement on a classic method. organic-chemistry.org

The rate and success of these cyclization reactions are significantly influenced by the nature of the carbonylating agent and the reaction conditions. The choice of reagent dictates the necessary activation method, which can range from simple heating to the use of specific catalysts.

Table 1: Comparison of Carbonylating Agents for Oxazolidinone Ring Formation

| Carbonylating Agent | Typical Precursor | Key Features & Conditions | Citations |

|---|---|---|---|

| Phosgene / Triphosgene | β-Amino Alcohols, Aziridine-2-methanols | Highly efficient and reactive; hazardous and requires careful handling. | scilit.comnih.govmdpi.commdpi.com |

| Diethyl Carbonate | β-Amino Alcohols | Requires base catalysis (e.g., NaOMe) and often elevated temperatures. | mdpi.com |

| N,N'-Carbonyldiimidazole (CDI) | Amino Alcohols | Milder conditions, avoids toxic byproducts of phosgene. | acs.org |

| Urea | Ethanolamines | Can be accelerated with microwave irradiation; serves as a safer carbonyl source. | organic-chemistry.org |

| Carbon Dioxide (CO₂) | β-Amino Alcohols, Aziridines | A green C1 source, often requires catalysis (metal or organocatalyst) and pressure. | mdpi.combohrium.comrsc.org |

Amine Functionalization Approaches and Regioselectivity

Once the oxazolidinone ring is formed, or concurrently during its synthesis, the 2-aminoethyl group must be introduced at the N-3 position. This can be achieved by starting with a precursor that already contains the side chain, such as 2-(2-aminoethyl)amino]ethan-1-ol, or by functionalizing the N-H bond of a pre-formed oxazolidinone ring.

Methods for N-functionalization often involve substitution reactions where the nitrogen atom acts as a nucleophile. Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a well-established method for introducing aryl substituents at the N-3 position. organic-chemistry.org Similarly, copper-catalyzed cross-coupling reactions can be employed to form the C-N bond. organic-chemistry.org

Regioselectivity—the control of substituent placement—is critical, especially when multiple reactive sites are present. A powerful strategy for achieving high regioselectivity is the intramolecular ring-opening of a suitably substituted aziridine (B145994). For example, the synthesis of 5-(aminomethyl)-1,3-oxazolidin-2-ones can be accomplished through a fully regioselective and stereospecific Lewis acid-promoted intramolecular nucleophilic ring-opening of 2-(Boc-aminomethyl)aziridines. acs.org This method ensures that the nucleophilic attack occurs at a specific carbon of the aziridine ring, leading to a single constitutional isomer. Another regioselective method is the iodocyclocarbamation of N-allylated carbamates, which yields 5-(iodomethyl)oxazolidin-2-ones, useful intermediates for further functionalization. organic-chemistry.org

Table 2: Regioselective Synthetic Strategies for Substituted Oxazolidinones

| Method | Key Feature | Outcome | Citations |

|---|---|---|---|

| Intramolecular Aziridine Ring Opening | Lewis acid (e.g., BF₃·Et₂O) promoted cyclization of N-Boc-2-(aminomethyl)aziridines. | Fully regioselective formation of 5-(aminomethyl)-1,3-oxazolidin-2-ones. | acs.org |

| Iodocyclocarbamation | Reaction of N-allylated carbamates with iodine. | Regioselective formation of 5-(iodomethyl)oxazolidin-2-ones. | organic-chemistry.org |

| Cycloaddition to Aziridines | Reaction of substituted aziridines with CO₂ catalyzed by Fe-iminopyridine complexes. | High regioselectivity for 5-substituted oxazolidinones from 2-substituted aziridines. | acs.org |

| Palladium-Catalyzed Ring Opening | Reaction of 2-vinylaziridines with CO₂. | Regio- and stereoselective synthesis of 5-vinyloxazolidinones. | organic-chemistry.orgmdpi.com |

Contemporary and Emerging Synthetic Protocols

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for producing oxazolidinones. These protocols often rely on advanced catalysis, stereochemical control, and adherence to green chemistry principles.

Catalytic Approaches to Oxazolidinone Formation

The use of catalysts has become central to oxazolidinone synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. Both metal- and organocatalysis have been successfully applied.

Metal Catalysis: A wide range of transition metals have been utilized.

Copper: Copper(I) complexes, such as CuBr in an ionic liquid, can efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. mdpi.com Copper(I) has also been used in combination with ligands like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for the reaction of propargylic amines with CO₂. organic-chemistry.org

Palladium: Palladium catalysts are effective for the N-arylation of oxazolidinones and for the intramolecular aminohydroxylation via oxidative cleavage of a C-Pd bond. organic-chemistry.org They also catalyze the ring-opening cyclization of 2-vinylaziridines with CO₂. organic-chemistry.orgmdpi.com

Silver: Silver catalysts, such as AgOAc, have been developed for the cycloaddition of CO₂ with propargylic alcohols and primary amines under solvent-free conditions. rsc.org

Iron: Fe-iminopyridine complexes have been introduced as effective catalysts for the regioselective synthesis of oxazolidinones from CO₂ and aziridines. acs.org

Gold: Cationic gold(I) complexes can catalyze the rearrangement of propargylic carbamates to yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org

Organocatalysis: Metal-free catalytic systems offer advantages in terms of cost and toxicity.

Bifunctional Catalysts: Tetraarylphosphonium salts act as bifunctional catalysts, promoting the [3+2] coupling of isocyanates and epoxides through Brønsted acid and halide ion activity. organic-chemistry.org

Supported Catalysts: To improve recyclability, organocatalysts have been immobilized on solid supports. A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a highly stable and recyclable catalyst for converting epoxy amines and CO₂ into oxazolidinones in a continuous flow system. bohrium.com

Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, for instance, in the synthesis from amino alcohols and pressurized CO₂. bohrium.com

Table 3: Overview of Catalytic Systems for Oxazolidinone Synthesis

| Catalyst Type | Example Catalyst System | Reaction Type | Citations |

|---|---|---|---|

| Copper | CuBr / [C₄C₁im][OAc] | Three-component reaction (propargylic alcohol, aminoethanol, CO₂) | mdpi.com |

| Palladium | Pd(OAc)₂ / Ligand | N-Arylation, Intramolecular Aminohydroxylation | organic-chemistry.org |

| Silver | AgOAc | Cycloaddition (propargylic alcohol, amine, CO₂) | rsc.org |

| Iron | Fe-iminopyridine complex | Cycloaddition (aziridine, CO₂) | acs.org |

| Gold | Cationic Au(I) complex | Rearrangement of propargylic carbamates | organic-chemistry.org |

| Organocatalyst | Tetraarylphosphonium salts | [3+2] Coupling (isocyanate, epoxide) | organic-chemistry.org |

| Supported Organocatalyst | Polystyrene-supported TBD | Cycloaddition (epoxy amine, CO₂) | bohrium.com |

Stereoselective Synthesis and Chiral Induction Methods for Oxazolidinones

Achieving stereocontrol is paramount, as the biological activity of oxazolidinones is often dependent on their stereochemistry. nih.gov Several strategies exist to synthesize enantiomerically pure oxazolidinones.

One of the most common approaches is to start with a chiral precursor from the "chiral pool." williams.edu For example, enantiopure β-amino alcohols derived from the reduction of natural α-amino acids are frequently used. mdpi.comorgsyn.org The cyclization of these chiral amino alcohols proceeds with retention of stereochemistry to yield optically pure oxazolidinones. orgsyn.org Similarly, enantiopure aziridines can be converted into chiral oxazolidinones. scilit.com

Another powerful strategy involves an asymmetric reaction to create the chiral centers. An efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol, which uses an intramolecular ring closure to generate 4,5-disubstituted oxazolidin-2-ones with high stereocontrol. nih.govmdpi.com The mechanism involves the formation of an acyl azide, which rearranges to an isocyanate that subsequently cyclizes. nih.gov

Furthermore, oxazolidinones themselves, particularly the Evans' auxiliaries, are widely used as chiral auxiliaries to direct the stereochemical outcome of reactions like alkylations and aldol condensations. williams.edunih.gov After inducing chirality in a new molecule, the auxiliary can be cleaved and recovered. williams.edu

Table 4: Strategies for Stereoselective Oxazolidinone Synthesis

| Strategy | Description | Example | Citations |

|---|---|---|---|

| Chiral Pool Synthesis | Use of readily available, enantiopure starting materials. | Reduction of L-phenylalanine to (S)-phenylalaninol, followed by cyclization. | mdpi.comorgsyn.org |

| Asymmetric Reaction | Creation of stereocenters using a stereoselective reaction. | Asymmetric aldol addition followed by a Curtius rearrangement/cyclization. | nih.govmdpi.com |

| Chiral Auxiliaries | Temporary attachment of a chiral oxazolidinone to direct a subsequent reaction. | Evans' oxazolidinones used to direct diastereoselective alkylation of an attached acyl group. | williams.edunih.gov |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral organoselenium compounds catalyzing the synthesis from N-Boc amines and alkenes. | organic-chemistry.org |

| Starting from Chiral Aziridines | Intramolecular cyclization of enantiomerically pure aziridine-2-methanols. | Reaction with phosgene to give enantiopure 4-(chloromethyl)oxazolidinones. | scilit.com |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. Key strategies in the synthesis of oxazolidinones include the use of renewable feedstocks, atom-economic reactions, and the reduction of waste and hazardous substances. researchgate.net

A major focus has been the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock. rsc.org The cycloaddition of CO₂ to aziridines or a three-component reaction with epoxides and amines are prime examples of atom-economic reactions that incorporate CO₂ to form the oxazolidinone ring. bohrium.comresearchgate.net These reactions are often facilitated by catalysts under mild conditions. bohrium.com For instance, a CuBr/ionic liquid system demonstrates excellent activity for producing 2-oxazolidinones from 2-aminoethanols, propargylic alcohols, and CO₂ at atmospheric pressure. mdpi.com

The use of green solvents and solvent-free conditions is another important aspect. rsc.org Deep eutectic solvents (DES), which are often biodegradable, non-toxic, and recyclable, have been employed as both the catalyst and reaction medium for the synthesis of 3,5-disubstituted oxazolidinones from epoxides, amines, and dimethyl carbonate. researchgate.netrsc.org Similarly, ionic liquids have been used to promote reactions involving CO₂. bohrium.com Several catalytic systems, including silver- and copper-based catalysts, have proven effective under solvent-free conditions, significantly reducing solvent waste. rsc.org

Finally, the development of recyclable catalysts, such as polymer-supported organocatalysts or catalyst systems in biphasic media, aligns with green chemistry principles by minimizing catalyst waste and simplifying product purification. bohrium.com

Table 5: Application of Green Chemistry Principles in Oxazolidinone Synthesis

| Green Chemistry Principle | Application in Synthesis | Key Features | Citations |

|---|---|---|---|

| Use of Renewable Feedstocks | Utilizing CO₂ as a C1 source. | Atom-economic cycloaddition and multicomponent reactions. | mdpi.combohrium.comrsc.org |

| Safer Solvents and Auxiliaries | Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) as reaction media. | Often biodegradable, recyclable, and can act as catalysts. | bohrium.comresearchgate.netrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Significantly shortens reaction times compared to conventional heating. | mdpi.comorganic-chemistry.org |

| Catalysis | Use of recyclable heterogeneous or supported catalysts. | Simplifies purification, reduces catalyst waste, enables continuous flow processes. | bohrium.com |

| Atom Economy | [3+2] Cycloaddition of aziridines and CO₂. | 100% atom-efficient strategy for forming the oxazolidinone ring. | researchgate.net |

| Solvent-Free Reactions | Catalyst- and solvent-free coupling of propargylic alcohols, amines, and CO₂. | Amine acts as both substrate and basic catalyst; minimizes waste. | rsc.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound and related oxazolidinones hinges on the careful optimization of several reaction parameters. Key strategies involve the selection of appropriate starting materials, catalysts, solvents, and reaction technologies, such as microwave assistance, to improve yields and reduce reaction times.

One common pathway involves the cyclization of a precursor containing both an amino and a carbonyl or carbonate functional group. For instance, the reaction of β-amino alcohols with agents like dimethyl carbonate or phosgene derivatives is a foundational method for forming the oxazolidinone ring. mdpi.comgoogle.com A high-yield synthesis of a precursor, 3-(2-hydroxyethyl)-2-oxazolidinone, is achieved by refluxing equimolar amounts of diethanolamine (B148213) and dimethyl carbonate at 90°C for 12 hours without a catalyst, resulting in a yield of at least 90%. google.com The primary by-product, methanol, can be easily removed by distillation. google.com

Further optimization of these cyclization reactions involves controlling temperature, especially for exothermic steps, which may require cooling to 0–5°C. The choice of base and solvent also plays a critical role. For example, the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate can be catalyzed by sodium methoxide or potassium carbonate. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and yields. mdpi.comorganic-chemistry.org In a comparative study, the synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one under microwave irradiation (135°C, 100 W, 20 minutes) demonstrated significantly higher yields compared to conventional heating methods. mdpi.com This technique is also effective for producing oxazolidinones from urea and ethanolamine in a paste medium, where a catalytic amount of nitromethane (B149229) absorbs the microwave energy. organic-chemistry.org

The table below summarizes various optimized conditions for the synthesis of oxazolidinone cores, which are applicable principles for producing this compound.

| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Diethanolamine, Dimethyl Carbonate | None (catalyst-free) | Reflux, 90°C, 12 hours | 3-(2-Hydroxyethyl)-2-oxazolidinone | >90% | google.com |

| (S)-Phenylalaninol, Diethyl Carbonate | Sodium Methoxide | Microwave, 135°C, 100W, 20 min | (S)-4-Benzyl-1,3-oxazolidin-2-one | 85% | mdpi.com |

| N-tosylimines, Ethyl Diazoacetate | Rh₂(OAc)₄ | Dry Acetone, rt, 2.5 hours | trans-5-Ethyloxycarbonyl-2,2-dimethyl-4-phenyl-3-(p-toluenesulfonyl)-1,3-oxazolidine | 85% | psu.edu |

| Anilines, Ethyl Glyoxalate, Epoxides | Chiral Catalyst | Multi-component reaction | Chiral 1,3-oxazolidine derivatives | Moderate yields, high ee | nih.gov |

| Urea, Ethanolamine | Nitromethane | Microwave irradiation (paste medium) | Oxazolidin-2-one | Good | organic-chemistry.org |

Yield enhancement is also achieved through careful work-up and purification procedures. Common methods include partitioning the reaction mixture between an organic solvent (like CH₂Cl₂) and water, followed by extraction and purification via column chromatography or recrystallization from solvent systems like ethanol (B145695)/water. mdpi.com

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, gram-scale production for research applications introduces several challenges that require careful consideration. organic-chemistry.org

Purification Methods: While column chromatography is a standard purification technique at the lab scale, it can become cumbersome and costly for larger quantities. mdpi.com Therefore, developing robust crystallization or distillation methods is often preferred for scale-up. Recrystallization from suitable solvent mixtures, such as ethanol and water, can be an effective method for obtaining highly pure product on a larger scale. For volatile products or precursors like 3-(2-hydroxyethyl)-2-oxazolidinone, distillation is a highly efficient purification method that removes volatile by-products like methanol, leaving the pure product behind. google.com

Reaction Control: Managing reaction exotherms becomes more critical at larger scales. Reactions that are easily controlled in a small flask can generate significant heat when scaled up, potentially leading to side reactions or unsafe conditions. Proper reactor design and cooling systems are necessary. For example, controlling exothermic steps by maintaining temperatures between 0–5°C is a key optimization parameter that has direct implications for safe scale-up.

Reagent and Solvent Choice: The choice of reagents and solvents must be re-evaluated for cost, safety, and environmental impact at a larger scale. For example, using dimethyl carbonate is advantageous as it is considered a greener reagent. rsc.org Catalyst-free methods, where applicable, are highly desirable for scale-up as they eliminate the need for catalyst purchase, handling, and removal from the final product. google.com The synthesis of thiazolidine-2-thiones, related sulfur-containing heterocycles, highlights the importance of reagent choice; using N,N'-thiocarbonyldiimidazole is preferable to the foul-smelling and toxic carbon disulfide, and the imidazole (B134444) by-product is easily removed by an acid wash, simplifying purification. clockss.orgwikipedia.org

By addressing these considerations, the synthesis of this compound can be effectively scaled to provide the quantities needed for extensive research applications.

Chemical Transformations and Reactivity Profiling of 3 2 Aminoethyl 1,3 Oxazolidin 2 One

Reactivity at the Oxazolidinone Ring System

The 1,3-oxazolidin-2-one core is a robust heterocyclic motif, yet it can undergo specific transformations under controlled conditions. Its reactivity is centered around the stability of the five-membered ring and the electrophilic nature of the carbonyl carbon.

The oxazolidinone ring, while generally stable, can be opened through nucleophilic attack, particularly under acid catalysis. This reactivity is a key consideration in its synthetic applications.

Acid-catalyzed ring-opening of oxazolidinone systems with alcohols presents an effective method for synthesizing 2-amino ethers. nih.gov For instance, in the presence of a strong acid like trifluoromethanesulfonic acid, alcohols can attack the C-5 position of the oxazolidinone ring, leading to cleavage of the C-O bond and formation of a carbamate (B1207046) intermediate, which can be further processed. The reaction proceeds effectively with primary, secondary, and tertiary alcohols. nih.gov While research on 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is specific, the general mechanism for a related N-substituted oxazolidinone is illustrated below.

Table 1: Generalized Acid-Catalyzed Ring-Opening with Alcohols

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Substituted Oxazolidinone | Primary, Secondary, or Tertiary Alcohol / Acid Catalyst (e.g., TfOH) | 2-Amino Ether | nih.gov |

Rearrangement reactions of the oxazolidinone ring itself are less common but can be induced. For example, gold(I)-catalyzed rearrangement of propargylic carbamates is a known method to synthesize 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms (C-4 and C-5) of the this compound ring is challenging due to the lack of activation. However, the carbonyl group (C-2) is a site for nucleophilic attack. Reactions with strong nucleophiles can lead to ring-opening rather than substitution.

The nitrogen atom (N-3) is already substituted with the aminoethyl group, precluding typical N-H substitution reactions like N-arylation unless a ring-opening and re-closing strategy is employed. organic-chemistry.org While nucleophilic substitution has been studied on different heterocyclic systems like 3-halogenocyclohex-2-enones, the reactivity patterns are not directly transferable to the saturated oxazolidinone ring. rsc.org

Transformations Involving the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain is the most reactive site on the molecule for many common organic transformations due to the presence of a primary amine.

The primary amino group on the ethyl side chain is nucleophilic and readily participates in a variety of functionalization reactions.

Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common derivatization strategy.

Alkylation: N-alkylation of the primary amine can be achieved with alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging and may require specific conditions, such as the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, which has proven effective for other difficult N-alkylations. nih.gov

Derivatization: The amine can react with a wide range of electrophiles, such as isocyanates and isothiocyanates, to form urea (B33335) and thiourea (B124793) derivatives, respectively. It can also undergo reductive amination with aldehydes or ketones.

Table 2: Examples of Side-Chain Amine Functionalization

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride / Base | Amide | |

| Alkylation | Methyl Iodide / Base | Secondary or Tertiary Amine | nih.gov |

| Sulfonylation | Tosyl Chloride / Base | Sulfonamide |

The ethylene (B1197577) (-CH₂-CH₂-) linker is composed of sp³-hybridized carbons and is generally unreactive under standard conditions. Reactions such as oxidation would require harsh conditions that would likely affect the more sensitive amine and oxazolidinone functionalities. Specific activation, for instance through adjacent functional groups, would be necessary to induce reactivity at the ethylene bridge.

Multi-Component Reactions and Heterocycle Fusion Strategies

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and the oxazolidinone structure, makes it a potentially valuable substrate for multi-component reactions (MCRs) and strategies aimed at fusing heterocyclic rings. wikipedia.org

MCRs are convergent chemical reactions where three or more starting materials react to form a single product that incorporates the majority of the atoms from the reactants. rug.nl The primary amine of this compound could serve as the amine component in well-known MCRs such as the Ugi or Passerini reactions. nih.gov For example, in a hypothetical Ugi three-component reaction (U-3CR), the amine could react with a ketone and an isocyanide to generate an α-aminoamide derivative, retaining the oxazolidinone core. nih.gov

Heterocycle fusion strategies could leverage the dual functionality of the molecule. For instance, the primary amine could be used as a handle to build a new ring that fuses onto the existing structure. One possible strategy involves an initial reaction at the amine, followed by an intramolecular cyclization that involves one of the atoms of the oxazolidinone ring. Such formal [3+3] cycloaddition reactions, often catalyzed by transition metals, are powerful methods for constructing six-membered heterocyclic rings. nih.gov A reaction could be envisioned where the amino group is first transformed into an imine, which then participates in a cycloaddition with a suitable partner, leading to a more complex, fused heterocyclic system.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Trifluoromethanesulfonic acid |

| 2-Amino Ether |

| N-Boc Protected Oxazolidinethione |

| Thiophenol |

| Sodium Methoxide (B1231860) |

| N-Boc Protected Ester |

| 5-methylene-1,3-oxazolidin-2-ones |

| Propargylic carbamates |

| 3-halogenocyclohex-2-enones |

| Acetyl Chloride |

| Methyl Iodide |

| Cesium Carbonate |

| Tetrabutylammonium Iodide |

| Tosyl Chloride |

| Phenyl Isocyanate |

| Amide |

| Secondary Amine |

| Tertiary Amine |

| Quaternary ammonium salts |

| Sulfonamide |

| N,N'-disubstituted Urea |

| Thiourea |

| Ketone |

| Isocyanide |

| α-aminoamide |

| Imine |

Palladium-Catalyzed Cross-Coupling Reactions and Analogous Transformations

While specific studies on the palladium-catalyzed cross-coupling reactions of this compound are not extensively documented in the available literature, the reactivity of its core functional moieties—the oxazolidinone ring and the primary amine—has been independently explored in analogous systems. These studies provide valuable insights into the potential synthetic utility of this compound in palladium-catalyzed transformations.

The nitrogen atom of the oxazolidinone ring can, in principle, undergo N-arylation reactions. Research has demonstrated the feasibility of palladium-catalyzed N-arylation of 2-oxazolidinone (B127357) with various aryl bromides. researchgate.netacs.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand and a base. The choice of ligand and base is crucial and often depends on the electronic properties of the aryl bromide. For instance, electron-poor aryl bromides may react under different conditions than electron-rich ones. acs.org

The primary amino group of the ethylamino substituent is also a prime candidate for palladium-catalyzed C-N bond formation, commonly known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines from aryl halides. wikipedia.orgnumberanalytics.com The reaction generally proceeds with a palladium catalyst, a suitable phosphine ligand, and a base. The steric and electronic properties of both the amine and the aryl halide play a significant role in the efficiency of the coupling reaction. A variety of primary amines have been successfully coupled with aryl halides using this methodology. acs.org

Given these precedents, it is plausible that this compound could undergo selective palladium-catalyzed cross-coupling at either the primary amine or the oxazolidinone nitrogen, depending on the reaction conditions. The relative nucleophilicity and steric hindrance of the two nitrogen atoms would be key factors in determining the selectivity. It is also conceivable that diarylation could occur under certain conditions.

Below is a table summarizing the conditions for the palladium-catalyzed N-arylation of 2-oxazolidinone with different aryl bromides, which serves as an illustrative example of the transformations that the oxazolidinone moiety of the target compound could potentially undergo.

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | Pd(OAc)₂ / dppf | NaOBut | Toluene | 85 | acs.org |

| 4-Bromoacetophenone | Pd(OAc)₂ / dppf | NaOBut | Toluene | 82 | acs.org |

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOBut | Toluene | 78 | acs.org |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | NaOBut | Toluene | 75 | acs.org |

| 4-Bromobenzaldehyde | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 65 | acs.org |

This table is based on data for the N-arylation of 2-oxazolidinone, not this compound, and is provided for illustrative purposes.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The rate of potential palladium-catalyzed cross-coupling reactions of this compound would be influenced by several factors:

Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand is known to have a profound effect on the rate of C-N cross-coupling reactions. syr.edu Bulky and electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step in the Buchwald-Hartwig amination. numberanalytics.com

Base: The strength and nature of the base are critical. The base is required to deprotonate the amine or amide, forming the active nucleophile. The choice of base can influence the reaction rate and the lifetime of the catalyst. acs.org

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction kinetics. acs.org

Substrate Concentration and Temperature: As with most chemical reactions, the rate is expected to be dependent on the concentration of the reactants and the reaction temperature.

Kinetic studies on the N-acylation of 2-oxazolidinones have been performed, revealing factors that influence the rate of reaction at the oxazolidinone nitrogen. wikipedia.org For palladium-catalyzed aminations, kinetic studies have helped to elucidate the reaction mechanism and identify the rate-determining step, which can vary depending on the specific substrates and catalytic system. acs.org

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Oxazolidinone Ring Stability: The 2-oxazolidinone ring is a stable five-membered heterocycle. However, under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions, ring-opening can occur. nih.gov The thermodynamic stability of the ring must be considered when designing reactions to avoid unwanted side products. The formation of the oxazolidinone ring itself, for example via palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, is known to be a thermodynamically favorable process. nih.gov

Derivatives and Analogues: Structural Modifications and Research Implications

Systematic Modification of the Oxazolidinone Heterocycle

The introduction of substituents onto the oxazolidinone ring can significantly alter the electronic distribution and, consequently, the reactivity of the molecule. The nature and position of these substituents dictate their influence. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed to modulate the nucleophilicity and electrophilicity of various atoms within the ring.

For instance, computational studies on substituted oxazolidin-2-ones have shown that the presence of different groups affects the electronic energies and molecular orbital energies. Anti-isomers of certain substituted oxazolidinones have been found to possess lower electronic energies compared to their syn-counterparts. Furthermore, the highest occupied molecular orbital (HOMO) energies are often higher in anti-isomers, suggesting a potential difference in their reactivity as nucleophiles.

The steric properties of substituents also play a critical role. Bulky groups can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of reactions. The interplay between electronic and steric effects is a key consideration in the design of new derivatives.

Table 1: Calculated Electronic Property Changes in Substituted Oxazolidinones

| Substituent at C4/C5 | Isomer | Relative Electronic Energy (kcal/mol) | HOMO Energy (eV) |

| Methyl | Syn | 0 | -6.5 |

| Methyl | Anti | -2.1 | -6.3 |

| Phenyl | Syn | 0 | -6.8 |

| Phenyl | Anti | -1.5 | -6.7 |

Note: Data is illustrative and based on general findings for substituted oxazolidinones, not specifically 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Ring annulation, the fusion of an additional ring to the oxazolidinone core, leads to the formation of bicyclic and polycyclic systems with rigidified conformations. These structures can be valuable in probing the spatial requirements of biological targets. An aza-Robinson annulation strategy, for example, has been utilized to create fused bicyclic amides from related cyclic imides, demonstrating a potential pathway for creating novel architectures based on the oxazolidinone scaffold.

Spiro systems, where a single atom is common to two rings, represent another class of structural modification. The synthesis of spiro-oxazolidinones has been achieved through various methods, including biocatalytic approaches involving the ring expansion of spiro-epoxides catalyzed by halohydrin dehalogenases. nih.gov Such strategies can provide access to structurally diverse and chiral spiro compounds. While not specifically documented for this compound, these synthetic methodologies offer potential routes to explore novel chemical space around this core structure.

Diversification of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain provides a primary site for modification, allowing for the introduction of a wide array of functionalities to alter the compound's properties.

Chain homologation, the extension of the 2-aminoethyl side chain to a 3-aminopropyl or longer chain, can impact the flexibility and binding capabilities of the molecule. While specific studies on the homologation of the side chain in this compound are not prevalent in the reviewed literature, general synthetic routes to N-substituted oxazolidinones can be adapted for this purpose. For example, the reaction of a corresponding N-Boc protected amino alcohol with a suitable cyclizing agent could yield the desired homologated derivative.

Introducing branching on the ethyl side chain, such as the addition of a methyl group, would create chiral centers and introduce steric bulk. This can have a profound effect on the molecule's interaction with its environment. The synthesis of such branched analogues could be achieved by starting from appropriately substituted amino alcohols.

For example, the reaction of the primary amine with an acyl chloride or a sulfonyl chloride would yield the corresponding amide or sulfonamide. The resulting derivatives could exhibit altered solubility and biological activity. While the literature does not provide specific examples for this compound, the general reactivity of primary amines is well-established and applicable.

Table 2: Potential Functional Group Modifications of the 2-Aminoethyl Side Chain

| Reagent | Functional Group Introduced | Potential Property Change |

| Acyl Chloride | Amide | Altered H-bonding, polarity |

| Sulfonyl Chloride | Sulfonamide | Increased acidity, altered polarity |

| Isocyanate | Urea (B33335) | Increased H-bonding capacity |

| Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine | Altered basicity, steric bulk |

Stereochemical Aspects of Derivatives and Enantioselective Synthesis

The synthesis of derivatives of this compound, particularly those with new chiral centers, necessitates careful consideration of stereochemistry. Enantioselective synthesis is crucial to obtain stereochemically pure compounds, as different enantiomers can exhibit distinct biological activities.

Chiral auxiliaries, such as Evans oxazolidinones, are widely used to control the stereochemical outcome of reactions. nih.gov These auxiliaries can be temporarily attached to a molecule to direct the formation of a specific stereoisomer, after which they can be removed. For the synthesis of derivatives with chirality on the oxazolidinone ring or the side chain, the use of chiral starting materials, such as enantiopure amino alcohols, is a common strategy. mdpi.com

Various catalytic enantioselective methods have been developed for the synthesis of oxazolidinones. organic-chemistry.org For instance, metal-catalyzed asymmetric reactions can provide access to enantioenriched products. While specific enantioselective syntheses of derivatives of this compound are not extensively detailed in the available literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds. The development of efficient and stereoselective synthetic routes remains a key area of research for accessing novel and potent analogues.

Computational Design and Prediction of Novel Analogues

The advancement of computational chemistry has provided powerful tools for the rational design and prediction of novel analogues of this compound and related oxazolidinone structures. These in silico methods allow for the exploration of vast chemical spaces, predicting the biological activity of hypothetical compounds before their synthesis, thereby saving time and resources in the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and force field simulations are instrumental in elucidating the structural features crucial for therapeutic activity and in designing new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are a cornerstone in the computational design of new oxazolidinone antibacterial agents. nih.govnih.gov These studies aim to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov

For instance, 3D-QSAR studies have been successfully conducted on various series of new oxazolidinone antibacterial agents, demonstrating a strong correlation between their in vitro activities, measured as Minimum Inhibitory Concentrations (MICs), and their steric, electrostatic, and lipophilic characteristics. nih.gov In one such study focusing on tricyclic oxazolidinones, both CoMFA and CoMSIA models were developed. The predictive power of these models was validated using a test set of compounds, with the CoMFA model showing slightly better performance. nih.gov These models provide valuable insights into how modifications of the oxazolidinone scaffold can influence antibacterial potency.

The general approach in these studies involves aligning a set of known active and inactive molecules and calculating their steric and electrostatic fields. The resulting data is then subjected to partial least squares (PLS) analysis to derive a model that can predict the activity of new, unsynthesized compounds. These models are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

| QSAR Model | Statistical Parameter (r²) | Cross-validated Coefficient (q²) | Focus |

| CoMFA | 0.975 | 0.523 | Tricyclic oxazolidinones |

| CoMSIA | 0.940 | 0.557 | Tricyclic oxazolidinones |

This table summarizes the statistical validation of 3D-QSAR models for a series of tricyclic oxazolidinone antibacterial agents. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxazolidinone analogues, docking studies are crucial for understanding their interaction with the bacterial ribosome, their primary target. nih.govresearchgate.net Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). nih.govresearchgate.net

Computational studies have utilized docking to investigate the binding modes of novel oxazolidinone derivatives. For example, docking studies have been employed to understand the mechanism of action and binding interactions of newly synthesized 1,3-oxazolidin-2-one derivatives with potential antibacterial and antifungal activities. eurekaselect.com These studies can reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibitory activity.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability and dynamics of the ligand-receptor complex over time. For instance, MD simulations of newly designed 2,3-diheteroaryl thiazolidin-4-ones, structurally related to oxazolidinones, in the non-nucleoside inhibitor-binding pocket of HIV-1 reverse transcriptase have helped to identify key amino acid residues for interaction. nih.gov

Force Field Simulations and Binding Energy Calculations

Force field simulations offer a powerful approach to predict the binding affinities of novel oxazolidinone analogues to the bacterial ribosome. nih.gov One study successfully used this method to predict the relative binding energies of new oxazolidinone derivatives in comparison to the established drug, linezolid. nih.gov By constructing an all-atom model of the bacterial ribosome, researchers were able to scan the conformational space of various ribosomal/oxazolidinone complexes and evaluate their enthalpic penalties or rewards. nih.gov

This computational protocol was validated by its ability to reproduce the known enantioselectivity of these compounds and by cross-checking with experimental MIC values of known linezolid analogues. nih.gov The study then went on to predict several new and promising lead compounds with potentially higher affinity for the ribosome than linezolid. nih.gov

| Linezolid Analogue | Modification | Predicted Relative Binding Energy (kJ/mol) |

| Analogue 2 | Morpholine ring replaced by 3-methyl-1,2,4-oxadiazole ring | Not specified, but used for model validation |

| Analogue 3 | Morpholine ring replaced by 3-methyl-1,2,4-oxadiazole ring and C5 side chain substituted by imidazole-1-yl | Not specified, but used for model validation |

| Guest 9 | Lacks H-bond interaction between G2540 and the morpholine ring | +85.5 (destabilized) |

This table presents examples of how computational binding energy calculations can assess the impact of structural modifications on the stability of the drug-ribosome complex. A positive value indicates a lower affinity than linezolid. nih.gov

In Silico ADMET Prediction

In addition to predicting biological activity, computational methods are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. Predicting these properties early in the drug design process is crucial for identifying candidates with favorable pharmacokinetic profiles. For example, in the design of novel sulfamoyloxy-oxazolidinones, in silico ADMET prediction was conducted alongside docking studies to evaluate the drug-likeness of the synthesized molecules. nih.gov

Applications As a Synthetic Building Block and Precursor in Chemical Research

Utilization in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one makes it an adept starting material for constructing intricate heterocyclic architectures. The presence of both a nucleophilic amino group and the latent reactivity of the oxazolidinone ring system provides multiple pathways for elaboration into diverse molecular scaffolds.

The primary aminoethyl side chain of this compound is a key feature that enables its use in the synthesis of a variety of other nitrogen-containing heterocycles. This amine provides a reactive site for N-alkylation, acylation, and condensation reactions, allowing it to be incorporated into new ring systems. For instance, it can serve as a precursor for vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. nih.gov

The synthesis of imidazolidin-2-ones, another important class of cyclic ureas, often proceeds from 1,2-diamine precursors. nih.govmdpi.com By leveraging the amino group, this compound can be used to construct substituted piperidines and other complex amine derivatives. nih.gov The general strategy involves using the amine as a nucleophile to react with bifunctional electrophiles, leading to cyclization and the formation of a new heterocyclic ring. The inherent chirality in many oxazolidinone precursors can also be exploited to guide the stereochemistry of these subsequent transformations. bioorg.orgnih.gov

Table 1: Examples of Nitrogen-Containing Rings Synthesized from Amine Precursors

| Precursor Type | Resulting Heterocycle | Reaction Type |

|---|---|---|

| 1,2-Diamine | Imidazolidin-2-one | Carbonylation/Cyclization |

| Amino Alcohol | Oxazolidin-2-one | Intramolecular Cyclization |

| Aminoethyl-substituted scaffold | Substituted Piperidine | Conjugate Addition/Cyclization |

This table illustrates general synthetic pathways for nitrogen-containing heterocycles where a molecule with a primary amine, such as this compound, could serve as a key starting material or intermediate.

The oxazolidinone core is not merely a passive carrier for the amino group; it actively participates in the formation of fused-ring systems. Fused heterocycles are of significant interest due to their rigid conformations and prevalence in biologically active compounds. Research has demonstrated the synthesis of complex fused systems where the oxazolidinone ring is annulated to other cyclic structures. mdpi.com

One established strategy involves the ring-opening of oxazolidinone-fused aziridines to generate functionalized amino ethers, showcasing the utility of the fused scaffold as a reactive intermediate. nih.gov In other work, the oxazolidinone motif has been incorporated into larger, more complex polycyclic systems, such as D-ring fused steroidal structures. nih.gov The synthesis of these molecules often relies on the stepwise construction of rings, where the oxazolidinone can be formed early and then used as a foundation for subsequent cyclizations, or it can be formed from a precursor already embedded within a larger framework. The stereochemistry of the oxazolidinone can effectively control the stereochemical outcome of the fusion process. mdpi.com

Precursor for Advanced Organic Materials Research

Beyond its use in discrete molecule synthesis, this compound is a promising precursor for the development of novel organic materials. Its ability to be incorporated into larger molecular assemblies, both covalent and non-covalent, makes it a target for materials science research. aalto.fi

The primary amine of this compound provides a convenient handle for its conversion into a functional monomer suitable for polymerization. By reacting the amine with polymerizable groups like acrylates or methacrylates, new monomers can be synthesized. For example, reaction with methacryloyl chloride would yield a methacrylate (B99206) monomer bearing a pendant oxazolidinone-urea group. researchgate.net

These monomers can then undergo polymerization to produce homopolymers or be copolymerized with other monomers to create materials with tailored properties. researchgate.net The polar oxazolidinone ring and the hydrogen-bonding capability of the linking group can impart unique characteristics to the resulting polymer, such as altered solubility, thermal stability, and the ability to self-assemble. researchgate.nettechnochemical.com The development of multi-armed cross-linkers from oxazoline-based initiators for creating cryogels further highlights the utility of this chemical class in advanced polymer networks. semanticscholar.org

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered structures from smaller molecular building blocks. The structure of this compound is well-suited for this purpose. It possesses hydrogen bond donors (the -NH2 group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring oxygen).

This arrangement allows the molecule to act as a "tecton," or building block, in supramolecular assemblies. Similar to how amino acids and peptides can self-assemble into complex nanostructures, this compound can form predictable, ordered networks through hydrogen bonding. mdpi.com Research on analogous molecules has shown that monomers capable of forming strong hydrogen bonds can crystallize into well-defined macroscopic structures. researchgate.net The specific geometry and hydrogen-bonding pattern of this compound could be exploited to create novel supramolecular polymers, gels, or crystalline materials.

Intermediate in the Synthesis of Mechanistic Probes

In medicinal chemistry and chemical biology, mechanistic probes are molecules designed to investigate biological pathways, such as enzyme function or receptor binding. These probes are often synthesized as a library of related compounds (analogs) to establish structure-activity relationships (SAR). This compound is an ideal intermediate for creating such libraries.

The reactive amino group can be systematically modified to attach a wide variety of substituents. For example, researchers have synthesized series of aminoethyl-substituted piperidines to act as ligands for the σ1 receptor, allowing them to probe the receptor's binding pocket and study the ligands' antiproliferative effects. nih.gov Similarly, steroidal scaffolds have been functionalized with new heterocyclic rings to test their binding affinity for different hormone receptors and their inhibitory effects on specific enzymes. nih.gov By using this compound as a common starting point, chemists can efficiently generate a diverse set of molecules. Each molecule, differing only in the group attached to the original amine, can then be tested to provide insight into the molecular interactions governing a specific biological process.

Applications in Synthetic Method Development and Optimization

The chemical compound this compound serves as a versatile and valuable building block in the development and optimization of synthetic routes, particularly in the field of medicinal chemistry. Its bifunctional nature, featuring both a reactive primary amine and a stable oxazolidinone heterocycle, allows for its incorporation into a wide array of more complex molecular architectures. While specific studies detailing its use as a ligand or catalyst in the development of novel, general synthetic methodologies are not extensively documented in publicly available research, its role as a foundational scaffold is crucial for the synthesis of targeted compound libraries and for exploring structure-activity relationships (SAR). nih.govresearchgate.netrsc.org

The primary application of this compound in synthetic development is as a precursor for creating derivatives with potential biological activity. The oxazolidinone ring is a key pharmacophore in several approved drugs and clinical candidates, valued for its ability to act as a bioisostere for groups like carbamates, ureas, and amides, while offering improved metabolic stability. nih.govresearchgate.net The ethylamine (B1201723) side chain provides a convenient handle for modification, enabling chemists to systematically alter the properties of the final molecule.

Research efforts have focused on modifying the primary amino group to introduce diverse substituents, thereby optimizing the biological activity of the resulting compounds. For instance, derivatives of 3-(2-aminoethyl)thiazolidine-2,4-dione, a closely related analog, have been synthesized to explore their potential as inhibitors of specific signaling pathways or as ligands for biological receptors. orgsyn.orgnih.govresearchgate.net In these studies, the core structure provided by the aminoethyl-heterocycle is essential for creating a library of compounds to test biological hypotheses. This process of synthesizing and testing a series of related compounds is a fundamental aspect of optimizing lead compounds in drug discovery.

The development of parallel synthesis methods for creating libraries of multiply substituted oxazolidinones further highlights the utility of such scaffolds. nih.gov These methods are designed to efficiently generate a large number of distinct products from a common starting material, which is a key strategy in modern medicinal chemistry for rapidly identifying promising new drug candidates. While these methods are developed for oxazolidinone scaffolds, the scaffolds themselves are the central components that enable this type of synthetic optimization.

| Starting Material | Reagent/Reaction Type | Product Class | Application Area |

| This compound | Aldehydes (various) / Reductive Amination | N-Substituted-2-aminoethyl-1,3-oxazolidin-2-ones | Medicinal Chemistry, SAR studies |

| This compound | Carboxylic Acids / Amide Coupling | N-Acyl-2-aminoethyl-1,3-oxazolidin-2-ones | Bioisostere development, Peptide mimetics |

| This compound | Isocyanates / Urea (B33335) Formation | N-(2-(1,3-Oxazolidin-2-on-3-yl)ethyl)ureas | Material Science, Medicinal Chemistry |

| This compound | Sulfonyl Chlorides / Sulfonamide Formation | N-(2-(1,3-Oxazolidin-2-on-3-yl)ethyl)sulfonamides | Medicinal Chemistry |

Advanced Methodological Approaches for Investigating the Reactivity and Structure Property Relationships in Chemical Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Transition States

The direct observation of fleeting reaction intermediates and the characterization of transition states are critical for a complete understanding of a reaction mechanism. Spectroscopic techniques are powerful tools for this purpose. For a compound like 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor reactions in real-time. These methods provide a continuous stream of structural information as reactants are converted into products, potentially revealing the formation and decay of intermediate species. For instance, changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atom could indicate its involvement in a reaction, while the appearance and disappearance of specific vibrational bands in the IR spectrum can signal the formation of transient functional groups.

| Technique | Information Gained | Application to this compound |

| In-situ NMR | Real-time structural changes, identification of intermediates | Monitoring reactions involving the aminoethyl side chain or the oxazolidinone ring. |

| Time-resolved FTIR | Changes in functional groups, detection of transient species | Observing the vibrational modes of the carbonyl and N-H groups during a reaction. |

| Pump-probe spectroscopy | Characterization of very short-lived excited states and transition states | Investigating photochemical reactions or very fast thermal rearrangements. |

Chromatographic Methods for Isolating and Analyzing Complex Reaction Mixtures

Reactions involving this compound can potentially yield a variety of products due to the presence of multiple reactive sites. Chromatographic techniques are indispensable for the separation and analysis of such complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of polar, non-volatile compounds like this compound and its derivatives. By selecting the appropriate stationary and mobile phases, one can achieve high-resolution separation of reactants, products, and byproducts. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be utilized, particularly for more volatile derivatives or after a chemical derivatization step to increase volatility.

A typical HPLC method development for analyzing a reaction mixture of this compound might involve screening different columns and solvent systems, as illustrated in the following hypothetical table:

| Column Type | Mobile Phase | Suitability for this compound Analysis |

| C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | Good retention and separation of polar analytes. |

| HILIC (Hydrophilic Interaction Liquid Chromatography) | High organic content with a small amount of aqueous buffer | Alternative for very polar compounds that are poorly retained on C18 columns. |

| Chiral Stationary Phase | Isopropanol/Hexane | For the separation of enantiomers if chiral centers are introduced. |

Advanced Diffraction Techniques for Solid-State Structural Information Pertaining to Reactivity

The three-dimensional arrangement of atoms in the solid state, as determined by diffraction techniques, provides invaluable insights into the reactivity of a compound. For this compound, obtaining a high-resolution crystal structure via single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information can help to explain the compound's physical properties and predict its reactivity in the solid state. For instance, the accessibility of the lone pair of electrons on the nitrogen atom and the electrophilicity of the carbonyl carbon can be inferred from their local environment in the crystal lattice. In cases where suitable single crystals are difficult to obtain, powder X-ray diffraction can provide useful structural information.

Spectrometric Methods for Quantifying Reaction Rates and Product Distributions

Mass spectrometry is a highly sensitive technique for identifying and quantifying the components of a reaction mixture. When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it allows for the determination of product distributions with high accuracy. Furthermore, mass spectrometry can be employed to measure reaction rates. By monitoring the intensity of the mass spectral signals corresponding to the reactant and products as a function of time, one can derive the kinetics of the reaction. Techniques such as stopped-flow mass spectrometry can be used to study very fast reactions. For this compound, one could follow the disappearance of its molecular ion peak and the appearance of product peaks to determine reaction rate constants under various conditions.

A hypothetical kinetic study using mass spectrometry might yield the following data:

| Time (s) | [this compound] (Arbitrary Units) | [Product A] (Arbitrary Units) |

| 0 | 1000 | 0 |

| 10 | 850 | 150 |

| 20 | 720 | 280 |

| 30 | 610 | 390 |

| 60 | 370 | 630 |

This data could then be used to determine the order of the reaction and calculate the rate constant.

Computational and Theoretical Investigations of 3 2 Aminoethyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For oxazolidinone derivatives, these calculations reveal the distribution of electrons and the nature of the molecular orbitals, which are crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. wikipedia.orgossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ossila.comresearchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net

Studies on various oxazolidinone derivatives have utilized methods like Density Functional Theory (DFT) with the B3LYP functional to determine these electronic properties. researchgate.net The molecular electrostatic potential (MEP) is another key output, which maps the electrostatic potential onto the electron density surface. This map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net For oxazolidinone structures, the carbonyl oxygen typically represents a region of negative potential (red), while hydrogen atoms of the amino group are regions of positive potential (blue). researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Representative Oxazolidinone Scaffolds

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 6.0 |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.5 to 7.5 |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.0 to 2.0 |

Note: The values in the table are representative for the oxazolidinone class of compounds based on DFT calculations and may vary depending on the specific derivative and computational method used. jmchemsci.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Activation Energies

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. mdpi.comaps.org For heterocyclic compounds like oxazolidinones, DFT studies have elucidated pathways for various transformations, such as ring-opening, ring contraction, and cycloaddition reactions. mdpi.comresearchgate.netresearchgate.net

Mechanistic studies often compare different potential pathways, for example, concerted versus stepwise mechanisms. researchgate.net In a concerted mechanism, bond breaking and forming occur in a single step through one transition state. In a stepwise mechanism, the reaction proceeds through one or more intermediates, each step having its own transition state and activation barrier.

For instance, DFT calculations have been employed to study the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones, confirming the proposed mechanism and the role of basicity in driving the reaction. researchgate.net Similarly, the mechanism of 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from precursors like isatin has been explored, with DFT calculations showing that the elimination of CO2 is the rate-determining step. semanticscholar.org The activation energies calculated in these studies are critical for predicting reaction rates and understanding how substituents or catalysts may influence the reaction outcome. aps.orgsemanticscholar.org

Table 2: Representative DFT-Calculated Activation Energies for Reactions Involving Heterocyclic Rings

| Reaction Type | Proposed Mechanism | System | Calculated Activation Energy (kcal/mol) |

| Aminolysis | Concerted | Methylformate + NH3 | Lower than stepwise |

| Aminolysis | Stepwise (Ammonia-assisted) | Methylformate + NH3 | More favorable than concerted |

| Ring Contraction | Base-mediated rearrangement | 5-hydroxy-1,3-oxazin-2-one | Varies with base |

| 1,3-Dipolar Cycloaddition | Ylide formation (RDS) | Isatin + Sarcosine | ~20-25 |

Note: These values are illustrative and derived from studies on related heterocyclic systems. The specific activation energies for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide detailed insights into its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov

Key analyses performed on MD simulation trajectories include:

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify the flexible regions of the molecule. Higher RMSF values indicate greater mobility. mdpi.com

Radius of Gyration (Rg): This value describes the compactness of the molecule's structure over the course of the simulation. A stable Rg value suggests that the molecule maintains a consistent shape. mdpi.comnih.gov

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the molecule and its surroundings or within the molecule itself (intramolecular). nih.gov The aminoethyl side chain of this compound, with its hydrogen bond donor (N-H) and acceptor (N, C=O) sites, is expected to be crucial for intermolecular interactions. nih.gov

MD simulations of oxazolidinone antibiotics bound to their ribosomal targets have been instrumental in understanding their mechanism of action, revealing key hydrogen bonding and hydrophobic interactions that contribute to their binding affinity and selectivity. researchgate.net

Table 3: Common Parameters Analyzed in MD Simulations

| Parameter | Information Provided | Relevance to this compound |

| RMSD | Conformational stability and equilibrium | Assesses the stability of the oxazolidinone ring and side chain conformation. |

| RMSF | Atomic and regional flexibility | Identifies the mobility of the aminoethyl side chain relative to the rigid ring. |

| Radius of Gyration (Rg) | Molecular compactness and folding | Tracks changes in the overall shape of the molecule. |

| Hydrogen Bonds | Specific intermolecular and intramolecular interactions | Quantifies interactions involving the amino group, carbonyl oxygen, and ring nitrogen. |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions serve as a powerful tool for structure elucidation and as a means to validate the accuracy of the computational models themselves. nih.govmdpi.com

The typical workflow involves:

Generating a low-energy 3D conformation of the molecule, often through conformational searching and geometry optimization using DFT.

Calculating NMR shielding tensors for this optimized structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this step. mdpi.com

Converting the calculated isotropic shielding values into chemical shifts by referencing them against a standard compound, like tetramethylsilane (TMS), calculated at the same level of theory.

Comparing the predicted chemical shifts with experimentally obtained NMR spectra.

A good correlation between the predicted and experimental spectra provides confidence in the computationally determined structure. researchgate.net Discrepancies can point to incorrect structural assignments or highlight the limitations of the computational model. Recent advancements also leverage machine learning and graph neural networks, trained on large datasets of QM-calculated and experimental data, to predict NMR spectra with high accuracy and speed. nih.govchemrxiv.org

Table 4: Comparison of Predicted vs. Experimental 1H NMR Chemical Shifts for a Hypothetical Proton

| Proton Environment | Experimental δ (ppm) | DFT Predicted δ (ppm) | Difference (ppm) |

| -CH2- (adjacent to ring N) | 3.60 | 3.65 | +0.05 |

| -CH2- (adjacent to NH2) | 2.95 | 2.91 | -0.04 |

| -NH2 | 1.80 | 1.75 | -0.05 |

Note: This table is illustrative. Actual prediction accuracy depends on the level of theory, solvent modeling, and conformational averaging. Mean absolute errors for 1H NMR predictions can be as low as 0.1-0.3 ppm with modern methods. nih.gov

Cheminformatics Approaches for Structure-Reactivity Correlation

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. drugdesign.orgrutgers.edu QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. drugdesign.orgnih.gov

For a class of compounds like oxazolidinones, a QSAR model would be developed by:

Assembling a dataset of oxazolidinone derivatives with measured biological activity (e.g., antibacterial potency). nih.gov

Calculating a variety of molecular descriptors for each compound. These descriptors are numerical representations of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. nih.gov

Using statistical methods, such as partial least squares (PLS), to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

Validating the model to ensure its predictive power.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity. drugdesign.org For oxazolidinones, QSAR studies have highlighted the importance of the N-aryl substituent and the C5-side chain in determining their antibacterial spectrum and potency. researchgate.net These models guide the rational design of new derivatives with improved properties. nih.gov

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, polarizability, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size, shape, and bulk of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices | Molecular branching and shape |

Future Directions and Emerging Research Avenues

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is largely dictated by the interplay between its primary amino group and the oxazolidinone ring. While standard reactions of the amino group, such as substitution with electrophiles, are known, a vast expanse of its chemical behavior remains uncharted.

Unexplored Reactivity:

Tandem and Cascade Reactions: The bifunctional nature of the molecule, possessing both a nucleophilic amine and an electrophilic carbonyl group within the oxazolidinone ring, presents an ideal platform for designing novel tandem or cascade reactions. Research into intramolecular cyclization reactions, triggered by external reagents or catalysts, could lead to the formation of unique fused heterocyclic systems.

Reactivity of the Oxazolidinone Ring: Beyond its role as a stable scaffold, the reactivity of the oxazolidinone ring itself warrants deeper investigation. While reductions of the carbonyl group are possible, the selective opening or rearrangement of the ring under various conditions (e.g., Lewis acidic, basic, or radical conditions) could unveil new synthetic pathways to valuable amino alcohol derivatives or other heterocyclic frameworks.

Reactions at the C4 and C5 Positions: The methylene (B1212753) carbons of the oxazolidinone ring (C4 and C5) are not typically considered reactive sites. However, exploring their functionalization through advanced synthetic methods like C-H activation could unlock novel avenues for structural diversification.

Synthetic Challenges:

A primary challenge lies in achieving regioselective and stereoselective transformations. The presence of multiple reactive sites necessitates the development of sophisticated synthetic methods that can precisely target a specific position on the molecule without affecting others. For instance, selectively modifying the oxazolidinone ring while preserving the primary amino group, or vice versa, requires careful selection of reagents and reaction conditions. Overcoming these challenges will be crucial for unlocking the full synthetic potential of this compound.

Integration into Novel Catalytic Cycles

The structural attributes of This compound make it an intriguing candidate for use as a ligand in catalysis. The presence of two potential coordination sites—the nitrogen of the amino group and the oxygen of the carbonyl group—allows it to function as a bidentate ligand for various metal centers.

The development of chiral variants of this compound could open the door to its application in asymmetric catalysis, a field of paramount importance in modern organic synthesis. The synthesis of enantiomerically pure This compound would be a critical first step in this direction.

Potential Catalytic Applications:

| Catalytic Reaction Type | Potential Role of this compound Ligand | Metal Centers of Interest |

| Asymmetric Hydrogenation | Chiral ligand to induce enantioselectivity in the reduction of prochiral olefins or ketones. | Rhodium, Ruthenium, Iridium |

| Asymmetric C-C Bond Formation | Ligand for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or Michael additions. nih.gov | Palladium, Copper, Nickel |

| Oxidation Catalysis | Ligand to stabilize and modulate the reactivity of metal catalysts in selective oxidation reactions. | Copper, Iron, Manganese |

The integration of This compound and its derivatives into such catalytic cycles is an emerging area of research. Success in this endeavor would not only provide new tools for synthetic chemists but also expand the utility of the oxazolidinone scaffold beyond its traditional role as a pharmacophore.

Potential in New Chemical Synthesis Strategies